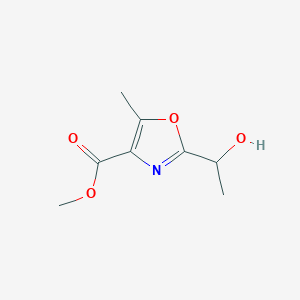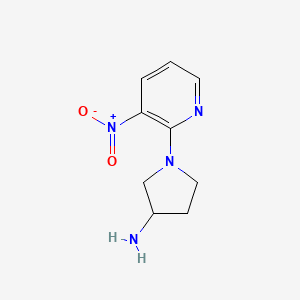
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a nitropyridine moiety
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential therapeutic agents for treating various cancers.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine moiety and is used as a kinase inhibitor.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar pyrrolidine ring and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
833452-33-8 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(3-nitropyridin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H12N4O2/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9/h1-2,4,7H,3,5-6,10H2 |
InChI Key |
OARZYUTUPOBYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



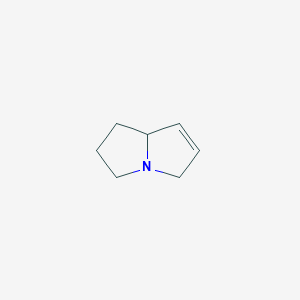
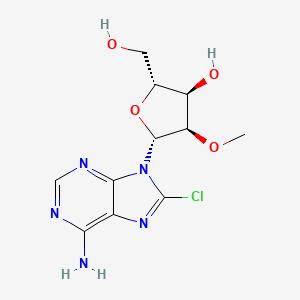

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
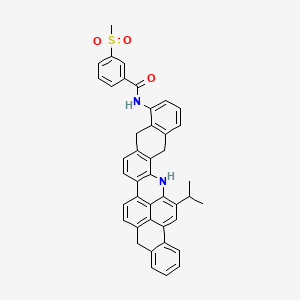
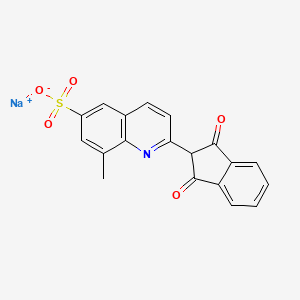
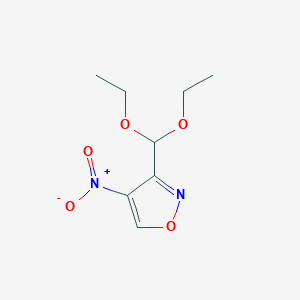
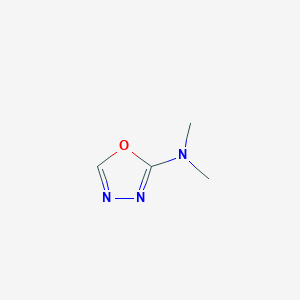
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
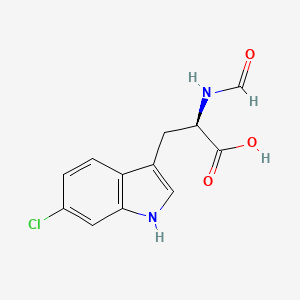
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
